molecular formula C8H4ClNO2 B3024755 4-Chlorophthalimide CAS No. 7147-90-2

4-Chlorophthalimide

Cat. No. B3024755
CAS RN: 7147-90-2
M. Wt: 181.57 g/mol
InChI Key: BGJNRQSGJHVURK-UHFFFAOYSA-N
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Description

4-Chlorophthalimide is a chemical compound used in various scientific experiments and industries . It is also known by its synonyms 4-chlorophthalimide .


Synthesis Analysis

4-Chlorophthalimide can be synthesized by various methods. One method involves the use of a MnO2 catalyst, 1-indanone, ammonia water, and chlorobenzene . Another method involves the aromatic nucleophilic substitution reaction of isomeric N-(4-mercaptophenyl)-3-chlorophthalimide and/or N-(4-mercaptophenyl)-4-chlorophthalimide .


Molecular Structure Analysis

The molecular formula of 4-Chlorophthalimide is C8H4ClNO2 . Its molecular weight is 181.58 .


Chemical Reactions Analysis

4-Chlorophthalimide can participate in various chemical reactions. For instance, it can be used in the synthesis of isomeric poly(thioether imide)s (PTIs) containing thioether linkages . It can also be used in the synthesis of diverse N,N′-disubstituted guanidines .


Physical And Chemical Properties Analysis

4-Chlorophthalimide appears as a slight yellow crystalline powder . It has a density of 1.519±0.06 g/cm3 and a melting point of 210 °C .

Scientific Research Applications

Colorimetric and Fluorescent Sensors

4-Chlorophthalimide derivatives are employed in the development of colorimetric and fluorescent sensors. For instance, 1,8-naphthalimide-based chemosensors are used for anion sensing. These sensors operate in various solvents and can be integrated into polymeric networks for applications like detecting small biomolecules and polyanions, potentially offering novel diagnostic tools (Duke et al., 2010).

Polymer Synthesis

4-Chlorophthalimide is a key component in synthesizing soluble biphenyl-based polyimides. These polymers demonstrate superior solubility and can form flexible films, useful in various industrial applications. Their properties like molecular weight, solubility, and thermal stability are explored for potential material science applications (Gao et al., 2004).

Catalysis in Organic Synthesis

In organic synthesis, 4-Chlorophthalimide derivatives are used as activators and oxidants. They are particularly effective in enantioselective catalytic processes, like the iodolactonization of organic acids, demonstrating their utility in synthesizing complex organic compounds (Nakatsuji et al., 2014).

Fluorescence Imaging and Sensing

4-Chlorophthalimide-based fluorophores are synthesized for various applications, including cellular imaging. Their photophysical properties, such as fluorescence in the visible region, make them suitable for biomedical imaging and as probes in biological research (Langdon-Jones et al., 2015).

Electronic and Optical Properties

The electronic and optical properties of 4-Chlorophthalimide derivatives, like 4-chloronaphthalimide, are studied for their potential in optoelectronic applications. These compounds are investigated for their charge-transfer characteristics, fluorescence, and thermal stability, making them suitable for use in devices like organic light-emitting diodes and solar cells (Kucheryavy et al., 2009).

Textile Modification

4-Chlorophthalimide derivatives are also used for modifying textiles, imparting properties like fluorescence and antibacterial effects. This application demonstrates the versatility of 4-Chlorophthalimide derivatives in material sciences (Staneva et al., 2019).

Safety And Hazards

When handling 4-Chlorophthalimide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-chloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNRQSGJHVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282646
Record name 4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophthalimide

CAS RN

7147-90-2
Record name 7147-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g of 4-chlorophthalic anhydride in 24.6 g of formamide is heated at a temperature in the region of 120° C. with stirring for 3 hours and is then cooled to a temperature in the region of 20° C. and poured into 100 cm3 of water. After stirring for 30 minutes, the mixture is filtered and the precipitate is then dried under vacuum at a temperature in the region of 60° C. 10.4 g of 4-chlorophthalimide are thus obtained in the form of a solid melting at 171° C. Rf=0.07 (thin layer chromatography on silica gel, eluent: dichloromethane).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The suspension of 4-chlorophthalic anhydride (3 g) in formamide (15 ml) was heated with stirring to 150° C. for 1 h. The resulting yellowish solution was cooled to rt and the product was fractionally precipitated by addition of water to yield 4-chlorophthalimide (1.91 g) as colourless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
H Wei, X Fang, Y Han, B Hu, Q Yan - European polymer journal, 2010 - Elsevier
… Moreover, besides the content of 3- and 4-chlorophthalimide units varied with the changing of the initial ratio of 3- and 4-chlorophthalic anhydrides, the chemical shift of the mixed BCPIs …
Number of citations: 33 www.sciencedirect.com
J Liu, G Chen, X Fang - High Performance Polymers, 2015 - journals.sagepub.com
… N-phenyl-4-chlorophthalimide (4-CPI) was synthesized in our laboratory according to the reported method. N, N-Dimethylacetamide (DMAc) and N-methyl-2-pyrolidone (NMP) were …
Number of citations: 6 journals.sagepub.com
J Liu, G Chen, X Fang - Polymer Bulletin, 2015 - Springer
… and N-(4-mercaptophenyl)-4-chlorophthalimide were prepared in our laboratory by directly … and N-(4-mercaptophenyl)-4-chlorophthalimide in CDCl 3 . H-NMR signals corresponding …
Number of citations: 3 link.springer.com
TS Moore, MT Marrack, AK Proud - Journal of the Chemical Society …, 1921 - pubs.rsc.org
The behaviour of 3-acetylaminophthalimide with sodium hydroxide was unexpected. On attempting to estimate the amount of imidic nitrogen present by distilling with excess of alkali …
Number of citations: 4 pubs.rsc.org
EJ Cornish, GE Lee, WR Wragg - Journal of Pharmacy and …, 1966 - academic.oup.com
… Recrystallisation from benzene gave 4-chlorophthalimide-5-sulphonyl chloride, mp 169171". Found: C, 34.7; H, 2.5; N, 5.2; C,H&l,NO,S requires C, 34.3; H, 1.1 ; N, 5.0%. …
Number of citations: 26 academic.oup.com
LF Levy, H Stephen - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… Chlorophthalide was also prepared, in theoretical yield, by reducing 4-chlorophthalimide (from 4-chlorophthalic anhydride) by Reissert's method, only one of the possible isomeric …
Number of citations: 30 pubs.rsc.org
J Yan, T Li, Z Wang, L Gao… - Journal of Polymer Science …, 2007 - Wiley Online Library
… 3-Chlorophthalimide and 4-chlorophthalimide were prepared according to the methods reported in the literature.32 Other reagents were of analytical grade and used as received. …
Number of citations: 9 onlinelibrary.wiley.com
C Gao, X Wu, G Lv, M Ding, L Gao - Macromolecules, 2004 - ACS Publications
… biphenyl arrangements, a model reaction was carried out by coupling equimolar amounts of N-(2-methylphenyl)-3-chlorophthalimide and N-(2-methylphenyl)-4-chlorophthalimide using …
Number of citations: 57 pubs.acs.org
C Gao, S Zhang, L Gao, M Ding - Macromolecules, 2003 - ACS Publications
… The polymerizations of bis(4-chlorophthalimide)s with bulky side substituents gave high molecular weight polymers. Low molecular weight polymers from bis(4-chlorophthalimide)s …
Number of citations: 34 pubs.acs.org
J Liu, G Chen, X Fang - Polymers for advanced technologies, 2014 - Wiley Online Library
… N-phenyl-4-chlorophthalimide (4-CPI) was synthesized in our laboratory according to the literature.35 N,N′-Dimethylacetamide (DMAc) and N-methyl-2-pyrolidone (NMP) were …
Number of citations: 20 onlinelibrary.wiley.com

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